molecular formula C5H8N2O3S B13346418 (Acetylcarbamothioyl)glycine

(Acetylcarbamothioyl)glycine

Cat. No.: B13346418
M. Wt: 176.20 g/mol
InChI Key: HAONMEDLVJFILP-UHFFFAOYSA-N
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Description

(Acetylcarbamothioyl)glycine is a compound that combines the structural elements of glycine, a simple amino acid, with an acetylcarbamothioyl groupGlycine itself is known for its role as a neurotransmitter and a building block of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetylcarbamothioyl)glycine typically involves the introduction of the acetylcarbamothioyl group to glycine. One common method is through the reaction of glycine with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, often using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(Acetylcarbamothioyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Acetylcarbamothioyl)glycine is used as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in modulating biochemical pathways. Its structural similarity to glycine suggests it may interact with glycine receptors or other related proteins .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating conditions related to glycine metabolism or as a novel drug candidate for various diseases .

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an additive in certain formulations. Its unique properties make it suitable for various applications, including materials science and pharmaceuticals .

Mechanism of Action

The mechanism of action of (Acetylcarbamothioyl)glycine involves its interaction with molecular targets such as glycine receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Acetylcarbamothioyl)glycine is unique due to the presence of both acetyl and carbamothioyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

2-(acetylcarbamothioylamino)acetic acid

InChI

InChI=1S/C5H8N2O3S/c1-3(8)7-5(11)6-2-4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11)

InChI Key

HAONMEDLVJFILP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NCC(=O)O

Origin of Product

United States

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